Atalaphylline

Description

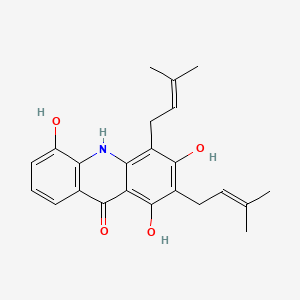

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-12(2)8-10-15-20-18(23(28)16(21(15)26)11-9-13(3)4)22(27)14-6-5-7-17(25)19(14)24-20/h5-9,25-26,28H,10-11H2,1-4H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXYKTASIIUSRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C2C(=C(C(=C1O)CC=C(C)C)O)C(=O)C3=C(N2)C(=CC=C3)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10331993 | |

| Record name | Atalaphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28233-35-4 | |

| Record name | 1,3,5-Trihydroxy-2,4-bis(3-methyl-2-buten-1-yl)-9(10H)-acridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28233-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atalaphylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10331993 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Atalaphylline: A Comprehensive Technical Guide to its Natural Source, Discovery, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atalaphylline, a C-prenylated acridone (B373769) alkaloid, has garnered significant scientific interest due to its diverse and promising biological activities. This technical guide provides an in-depth overview of the natural sources, discovery, and key experimental data associated with this compound. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development. This document details the primary plant source, methods of isolation, and presents available quantitative data on its biological efficacy. Furthermore, it outlines the experimental protocols for its extraction and key bioassays, and visually represents the isolation workflow and its putative biosynthetic origin through detailed diagrams.

Introduction

Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds characterized by the acridin-9(10H)-one core structure. These natural products are predominantly found in the Rutaceae family and are known to exhibit a wide range of pharmacological properties, including anticancer, anti-inflammatory, and neuroprotective effects. This compound is a notable member of this family, distinguished by its specific prenylation pattern which contributes to its biological activity.

Natural Source and Discovery

This compound is primarily isolated from the plant Atalantia monophylla, a member of the Rutaceae family. This plant is found in various regions of Southeast Asia. The discovery of this compound dates back to studies on the chemical constituents of this plant, where it was identified as one of the prominent acridone alkaloids in the roots.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.45 g/mol |

| Appearance | Yellowish solid |

| IUPAC Name | 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one |

Data Presentation: Biological Activity of this compound

This compound has been investigated for several biological activities. The following table summarizes the available quantitative data. It is important to note that while this compound has been reported to have antiproliferative and anti-amyloidogenic potential, specific IC₅₀ values for these activities are not consistently available in the reviewed literature. For comparative purposes, data on related acridone alkaloids from Atalantia monophylla are included where specific data for this compound is lacking.

| Biological Activity | Test System | IC₅₀ (µM) | Reference Compound(s) | IC₅₀ (µM) |

| Acetylcholinesterase (AChE) Inhibition | in vitro enzymatic assay | 58.33 | N-methylthis compound | 49.08 |

| N-methylatalaphyllinine | 54.04 | |||

| Atalaphyllinine | 60.78 | |||

| Antiproliferative Activity | LNCaP (Prostate Cancer) Cell Line | Data not available | Buxifoliadine E | 43.10 |

| HepG2 (Liver Cancer) Cell Line | Data not available | Buxifoliadine E | 41.36 | |

| HT29 (Colon Cancer) Cell Line | Data not available | Buxifoliadine E | 64.60 | |

| SH-SY5Y (Neuroblastoma) Cell Line | Data not available | Buxifoliadine E | 96.27 | |

| Aβ Aggregation Inhibition | in vitro Thioflavin T assay | Data not available | Data for other acridones from A. monophylla not specified | - |

Experimental Protocols

Extraction and Isolation of this compound from Atalantia monophylla

The following protocol is based on established methods for the isolation of this compound from the roots of Atalantia monophylla.

5.1.1. Materials and Reagents:

-

Dried and powdered roots of Atalantia monophylla

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Silica (B1680970) gel for column chromatography

-

n-hexane

-

Ethyl acetate (B1210297) (EtOAc)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

Rotary evaporator

5.1.2. Procedure:

-

Extraction: Macerate the dried and powdered root material of A. monophylla (e.g., 6.0 kg) with dichloromethane (2 x 20 L) at room temperature for one week.

-

Concentration: Filter the extract and concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude viscous residue.

-

Chromatographic Separation:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor by TLC.

-

Combine fractions containing the compound of interest based on TLC analysis.

-

-

Purification: Further purify the fractions containing this compound by repeated column chromatography or preparative TLC until a pure compound is obtained.

-

Structure Elucidation: Confirm the structure of the isolated this compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is a standard method for assessing the AChE inhibitory activity of natural products.

5.2.1. Materials and Reagents:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Tris-HCl buffer (pH 8.0)

-

Test compound (this compound)

-

Positive control (e.g., Galantamine)

-

96-well microplate reader

5.2.2. Procedure:

-

Prepare solutions of the test compound and positive control at various concentrations.

-

In a 96-well plate, add Tris-HCl buffer, DTNB solution, and the test compound solution.

-

Add the AChE enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate, ATCI.

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

Calculate the percentage of inhibition of AChE for each concentration of the test compound.

-

Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Aβ Aggregation Inhibition Assay

This protocol outlines a common method to evaluate the inhibition of amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease.

5.3.1. Materials and Reagents:

-

Aβ₁₋₄₂ peptide

-

Thioflavin T (ThT)

-

Phosphate buffer (pH 7.4)

-

Test compound (this compound)

-

96-well black microplate with a clear bottom

-

Fluorimeter

5.3.2. Procedure:

-

Prepare a stock solution of Aβ₁₋₄₂ peptide and monomerize it.

-

Prepare solutions of the test compound at various concentrations.

-

In a 96-well plate, mix the Aβ₁₋₄₂ peptide solution with the test compound solutions.

-

Add Thioflavin T solution to each well.

-

Incubate the plate at 37°C with continuous gentle shaking.

-

Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time.

-

The inhibition of Aβ aggregation is determined by the reduction in ThT fluorescence in the presence of the test compound compared to the control (Aβ₁₋₄₂ alone).

-

Calculate the percentage of inhibition and determine the IC₅₀ value.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

An In-depth Technical Guide to the Chemical Structure and Properties of Atalaphylline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Atalaphylline, a naturally occurring acridone (B373769) alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. Isolated from the plant Atalantia monophylla, this compound has demonstrated potential as an anti-cancer, anti-allergic, and neuroprotective agent. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its isolation and for the assessment of its biological functions are presented, alongside a discussion of its mechanism of action, particularly its interaction with the ERK/MAPK signaling pathway. This document aims to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Chemical Structure and Identification

This compound is classified as an acridone alkaloid, characterized by a core tricyclic acridone skeleton. Its systematic IUPAC name is 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one.[1][2][3]

The chemical structure of this compound is distinguished by the presence of three hydroxyl groups and two prenyl (3-methylbut-2-enyl) side chains attached to the acridone core. The molecule possesses a planar, three-fused ring system.[2] Intramolecular hydrogen bonding between the N-H and a neighboring keto group, as well as between hydroxyl and keto groups, contributes to the planarity and stability of the molecule.[2]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one |

| Molecular Formula | C₂₃H₂₅NO₄ |

| Molecular Weight | 379.44 g/mol |

| CAS Number | 33517-38-9 |

| PubChem CID | 442887 |

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Melting Point | 518–520 K (245-247 °C) | |

| Solubility | Data not available for common solvents such as methanol (B129727), ethanol, DMSO, and water. Recrystallization from a mixture of chloroform (B151607) and methanol (9:1, v/v) suggests solubility in these solvents. | |

| Crystal System | Orthorhombic | |

| Space Group | P2₁2₁2₁ |

Spectral Data

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Specific ¹H and ¹³C NMR data for this compound are not available in the cited literature. However, the ¹H and ¹³C NMR data for the related acridone alkaloid, Atalaphyllidine , are presented below for reference. The spectra were recorded in DMSO-d₆.

Table 3: ¹H and ¹³C NMR Data for Atalaphyllidine (Reference)

| Position | δC (ppm) | δH (ppm), Multiplicity (J in Hz) |

| 1 | 163.6 | - |

| 2 | 98.1 | 6.06, s |

| 3 | 159.1 | - |

| 4 | 96.3 | - |

| 4a | 103.9 | - |

| 5 | 145.3 | - |

| 5a | 115.6 | - |

| 6 | 121.9 | 7.15, t (7.8) |

| 7 | 125.7 | 7.63, d (8.0) |

| 8 | 116.8 | 7.20, dd (1.4, 7.6) |

| 8a | 136.8 | - |

| 9 | 180.7 | - |

| 9a | 114.8 | - |

| 10 | - | 10.86, s (br) |

| 1' | 77.1 | - |

| 2' | 130.8 | 5.70, d (10.0) |

| 3' | 119.9 | 7.00, d (10.0) |

| 4', 5' | 27.4 | 1.43, s |

| 5-OH | - | 14.64, s |

| NH | - | 9.62, s (br) |

3.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

Specific FT-IR spectral data for this compound is not available in the searched literature. However, characteristic absorption bands for acridone alkaloids would be expected for the N-H, O-H, C=O, C=C, and C-N functional groups.

3.3. Mass Spectrometry (MS)

While a detailed mass spectrum for this compound is not provided in the available literature, the molecular ion peak ([M+H]⁺) would be expected at m/z 380.1805, corresponding to its molecular formula C₂₃H₂₅NO₄.

Isolation and Purification

A detailed experimental protocol for the isolation of this compound from the root of Atalantia monophylla has been reported.

Experimental Protocol: Isolation of this compound

-

Extraction: The air-dried and powdered root material of A. monophylla is exhaustively extracted with dichloromethane (B109758) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

-

Column Chromatography (Initial Separation): The crude extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution is performed with a solvent system of increasing polarity, typically starting with n-hexane and gradually increasing the proportion of ethyl acetate (B1210297).

-

Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are pooled.

-

Column Chromatography (Further Purification): Fractions enriched with this compound are further purified by another round of column chromatography on silica gel, using a gradient of acetone (B3395972) in n-hexane.

-

Recrystallization: The purified this compound is recrystallized from a suitable solvent system, such as a chloroform-methanol mixture (e.g., 9:1 v/v), to obtain pure crystals.

References

Atalaphylline: A Technical Overview of its Chemical Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Atalaphylline, an acridone (B373769) alkaloid with significant therapeutic potential. The document covers its chemical identity, molecular characteristics, and known biological activities, with a focus on experimental methodologies and relevant signaling pathways.

Core Chemical and Physical Data

This compound has been isolated from the plant Atalantia monophylla[1][2][3]. There are some discrepancies in the reported chemical properties in publicly available databases. The following tables summarize the available data. The data from the detailed crystallographic study is likely the most accurate.

Table 1: Chemical Identification of this compound

| Identifier | Value | Source |

| Systematic Name | 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one | [1][3] |

| CAS Number | 56296-87-8 (for "Atalaphillinine") | PubChem CID 122681 |

| PubChem CID | 442887 (for this compound) |

Table 2: Molecular Properties of this compound

| Property | Value (this compound) | Value (Atalaphillinine) | Source |

| Molecular Formula | C23H25NO4 | C23H23NO4 | , PubChem CID 122681 |

| Molecular Weight | 379.44 g/mol | 377.4 g/mol | , PubChem CID 122681 |

Experimental Protocols

Isolation of this compound from Atalantia monophylla

A detailed protocol for the isolation of this compound from the root of Atalantia monophylla has been described.

1. Extraction:

- The air-dried and pulverized root of A. monophylla (6.0 kg) was exhaustively extracted with methylene (B1212753) chloride (2 x 20 L for one week) at room temperature.

- The solvent was removed from the methylene chloride extract under reduced pressure to yield a yellow viscous residue (52.5 g).

2. Chromatographic Separation:

- The residue was subjected to quick column chromatography (QCC) over silica (B1680970) gel.

- A gradient of increasing polarity from n-hexane to ethyl acetate (B1210297) was used to elute the compounds.

- The eluents were separated into 18 fractions (F1–F18) based on Thin Layer Chromatography (TLC) analysis.

3. Further Purification:

- Fraction F12 (4.3 g) was further separated by QCC with a gradient of acetone-hexane, affording 6 subfractions (12A-12F).

- Subfraction 12C (385.0 mg) was purified by QCC with an acetone-hexane gradient to yield the pure this compound (22.0 mg).

4. Crystallization:

Brown, plate-shaped single crystals suitable for X-ray structure determination were obtained by recrystallization from a chloroform/methanol (9:1, v/v) mixture over several days.

Isolation workflow for this compound. Anti-Allergic Activity Assay

This compound has been evaluated for its anti-allergic properties. While the specific study citing this compound did not provide a detailed protocol, a general methodology for assessing anti-allergic activity in RBL-2H3 cells is as follows:

-

Cell Culture: RBL-2H3 cells, a rat basophilic leukemia cell line, are cultured in an appropriate medium.

-

Sensitization: Cells are sensitized with anti-dinitrophenyl (DNP) IgE.

-

Treatment: The sensitized cells are pre-treated with varying concentrations of this compound.

-

Antigenic Stimulation: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification of Degranulation: The release of β-hexosaminidase, a marker of degranulation, is measured by a colorimetric assay. The absorbance is read using a microplate reader.

-

Data Analysis: The percentage of β-hexosaminidase inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the degranulation) is determined.

Biological Activities and Signaling Pathways

This compound, as an acridone alkaloid, exhibits a range of biological activities.

Anti-Cancer Activity and the ERK/MAPK Signaling Pathway

Acridone alkaloids isolated from Atalantia monophylla have demonstrated cytotoxic effects on cancer cell lines. The anti-proliferative action is suggested to be mediated through the ERK/MAPK signaling pathway. The ERK pathway is a crucial regulator of cell proliferation, differentiation, and survival. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

Potential Anti-Allergic Activity and the FcεRI Signaling Pathway

The anti-allergic activity of compounds like this compound is often mediated through the inhibition of the high-affinity IgE receptor (FcεRI) signaling pathway in mast cells. Activation of this pathway by an allergen-IgE complex leads to the release of inflammatory mediators.

Potential in Alzheimer's Disease Treatment

Studies on acridone alkaloids from Atalantia monophylla have also suggested their potential in the context of Alzheimer's disease. These compounds have been shown to inhibit acetylcholinesterase (AChE) and the aggregation of amyloid-beta (Aβ) fibrils, both of which are key pathological hallmarks of Alzheimer's disease. Furthermore, they exhibit antioxidant properties by scavenging free radicals.

Conclusion

This compound is a promising natural product with a range of documented and potential therapeutic applications. Its anti-cancer and anti-allergic properties are of particular interest for further investigation and drug development. The detailed experimental protocols for its isolation and the understanding of its interaction with key signaling pathways provide a solid foundation for future research in medicinal chemistry and pharmacology. Further studies are warranted to fully elucidate its mechanisms of action and to explore its full therapeutic potential.

References

The Biosynthesis of Atalaphylline: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of Atalaphylline, a prenylated acridone (B373769) alkaloid isolated from plants of the Rutaceae family, notably Atalantia monophylla.[1][2] While the complete enzymatic pathway has not been fully elucidated, this document synthesizes current knowledge on acridone alkaloid biosynthesis to propose a putative pathway for this compound. It also outlines detailed experimental protocols that can be employed to further investigate and validate the proposed steps. This guide is intended to serve as a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction to this compound and Acridone Alkaloids

This compound, with the systematic name 1,3,5-trihydroxy-2,4-bis(3-methylbut-2-enyl)acridin-9(10H)-one, is a member of the acridone alkaloid family.[1][3] These compounds are characterized by a tricyclic acridone core and exhibit a wide range of biological activities, including anti-cancer, antiviral, and anti-inflammatory properties. The biosynthesis of the acridone nucleus is known to proceed via the condensation of an anthranilate derivative with three molecules of malonyl-CoA, a reaction catalyzed by a type III polyketide synthase known as acridone synthase (ACS).

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to begin with the formation of the acridone scaffold, followed by a series of post-synthase modifications, including hydroxylation and prenylation.

Formation of the Acridone Core

The initial steps leading to the formation of the central acridone core are believed to be conserved among acridone alkaloids.

-

Activation of Anthranilic Acid: The pathway is initiated with the activation of anthranilic acid to its coenzyme A thioester, anthraniloyl-CoA. This reaction is catalyzed by anthranilate-CoA ligase.

-

Polyketide Chain Extension: Acridone synthase (ACS) then catalyzes the condensation of one molecule of anthraniloyl-CoA with three molecules of malonyl-CoA. This occurs through a series of decarboxylative Claisen condensation reactions to form a polyketide intermediate.

-

Cyclization and Aromatization: The polyketide intermediate undergoes intramolecular cyclization and subsequent aromatization to yield the fundamental acridone scaffold, 1,3-dihydroxyacridone.

Post-Synthase Modifications: Hydroxylation and Prenylation

The specific structure of this compound arises from subsequent tailoring reactions on the 1,3-dihydroxyacridone core. The precise order of these steps is yet to be determined experimentally.

-

Hydroxylation: An additional hydroxyl group is introduced at the C-5 position of the acridone ring. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450).

-

Prenylation: Two prenyl groups, derived from dimethylallyl pyrophosphate (DMAPP), are attached to the acridone core at the C-2 and C-4 positions. These reactions are catalyzed by prenyltransferase enzymes. It is plausible that two distinct prenyltransferases are involved, or a single enzyme with broad substrate specificity.

The proposed biosynthetic pathway is depicted in the following diagram:

Quantitative Data

Currently, there is a lack of specific quantitative data, such as enzyme kinetics, precursor conversion rates, and yields, for the biosynthesis of this compound in plants. Future research should focus on obtaining this data to better understand the efficiency and regulation of the pathway.

| Parameter | Value | Method of Determination | Reference |

| Enzyme Kinetics | |||

| Km (Anthranilate-CoA ligase) | Not available | Enzyme assay | - |

| kcat (Anthranilate-CoA ligase) | Not available | Enzyme assay | - |

| Km (Acridone synthase) | Not available | Enzyme assay | - |

| kcat (Acridone synthase) | Not available | Enzyme assay | - |

| Km (Prenyltransferases) | Not available | Enzyme assay | - |

| kcat (Prenyltransferases) | Not available | Enzyme assay | - |

| Precursor Conversion | Not available | Isotopic labeling studies | - |

| Yield | Not available | Extraction and quantification from plant material or cell cultures | - |

Experimental Protocols

To elucidate and validate the proposed biosynthetic pathway of this compound, a combination of in vivo and in vitro experimental approaches can be employed.

Precursor Feeding Experiments

This method involves feeding isotopically labeled precursors to plant tissues or cell cultures and tracing their incorporation into the final product.

Objective: To confirm the precursors of the acridone core and the prenyl side chains.

Methodology:

-

Culture Preparation: Establish sterile callus or suspension cultures of Atalantia monophylla.

-

Precursor Preparation: Synthesize or procure isotopically labeled precursors, such as 13C- or 14C-labeled anthranilic acid and 13C- or 2H-labeled mevalonic acid (a precursor to DMAPP).

-

Feeding: Add the labeled precursor to the culture medium at various concentrations and time points.

-

Extraction: After a suitable incubation period, harvest the plant material and perform a solvent extraction to isolate the alkaloids.

-

Analysis: Purify this compound using chromatographic techniques (e.g., HPLC) and analyze the incorporation of the isotopic label using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Enzyme Assays

In vitro assays with purified enzymes are crucial for characterizing their function and kinetic parameters.

Objective: To identify and characterize the enzymes involved in the biosynthesis of this compound.

Methodology:

-

Enzyme Extraction: Homogenize plant tissues of Atalantia monophylla and prepare a crude protein extract.

-

Enzyme Purification: Purify the target enzymes (e.g., anthranilate-CoA ligase, acridone synthase, prenyltransferases) using chromatographic techniques such as affinity, ion-exchange, and size-exclusion chromatography.

-

Assay:

-

For anthranilate-CoA ligase , monitor the formation of anthraniloyl-CoA from anthranilic acid and Coenzyme A, for example, by HPLC.

-

For acridone synthase , incubate the purified enzyme with anthraniloyl-CoA and malonyl-CoA and detect the formation of 1,3-dihydroxyacridone by HPLC or LC-MS.

-

For prenyltransferases , use 1,3,5-trihydroxyacridone and DMAPP as substrates and monitor the formation of prenylated products by HPLC or LC-MS.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) by varying the substrate concentrations and measuring the initial reaction rates.

Gene Identification and Heterologous Expression

Identifying the genes encoding the biosynthetic enzymes allows for their functional characterization through heterologous expression.

Objective: To identify the genes for the key enzymes and confirm their function.

Methodology:

-

Transcriptome Analysis: Perform RNA-seq on tissues of Atalantia monophylla that are actively producing this compound to identify candidate genes for acridone synthase, hydroxylases, and prenyltransferases.

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes by PCR and clone them into an appropriate expression vector.

-

Heterologous Expression: Express the cloned genes in a suitable host system, such as E. coli or yeast.

-

Functional Characterization: Purify the recombinant enzymes and perform enzyme assays as described in section 4.2 to confirm their activity and substrate specificity. The entire pathway can also be reconstituted in the heterologous host to produce this compound.

Conclusion and Future Perspectives

The proposed biosynthetic pathway for this compound provides a solid framework for future research. The experimental protocols outlined in this guide offer a roadmap for the definitive elucidation of this pathway. A complete understanding of this compound biosynthesis will not only be a significant contribution to the field of plant natural product chemistry but will also open avenues for the metabolic engineering of this and related bioactive compounds. The production of this compound and its derivatives in microbial hosts could provide a sustainable and scalable source for drug development and other applications. Further research into the regulation of this pathway at the genetic and biochemical levels will also be crucial for optimizing yields and creating novel compounds with enhanced therapeutic properties.

References

A Technical Guide to the Preliminary Biological Screening of Atalaphylline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the preliminary biological screening of Atalaphylline, an acridone (B373769) alkaloid isolated from plants of the Atalantia genus, such as Atalantia monophylla[1][2]. As a member of the Rutaceae family, this plant has been a subject of interest in traditional medicine[3]. This guide details the cytotoxic, anti-inflammatory, and antioxidant activities reported for this compound and its related acridone alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to support further research and development.

Cytotoxic and Anticancer Activity

Acridone alkaloids, including this compound and its derivatives isolated from Atalantia monophylla, have demonstrated significant cytotoxic effects against various cancer cell lines. These findings position them as potential candidates for the development of novel anticancer agents[4].

Summary of Quantitative Cytotoxicity Data

The cytotoxic potential of this compound and other acridone alkaloids from the same plant source has been evaluated, with IC50 values indicating varying degrees of potency and selectivity against different cancer cell lines.

| Compound | Cell Line | Activity | IC50 Value (µM) | Reference |

| This compound | LNCaP (Prostate Cancer) | Cytotoxicity | >100 | [3] |

| Cycloataphylline A | MOLT-3 (Leukemia) | Selective Cytotoxicity | 8.0 | |

| N-methylbuxifoliadine E | MOLT-3 (Leukemia) | Selective Cytotoxicity | 5.4 | |

| Atalantiaphylline G | MOLT-3 (Leukemia) | Selective Cytotoxicity | 9.8 | |

| Buxifoliadine E | LNCaP (Prostate Cancer) | Cytotoxicity | 43.10 | |

| Buxifoliadine E | HepG2 (Hepatoblastoma) | Cytotoxicity | 41.36 | |

| Buxifoliadine E | HT29 (Colorectal Cancer) | Cytotoxicity | 64.60 | |

| Buxifoliadine E | SH-SY5Y (Neuroblastoma) | Cytotoxicity | 96.27 |

Experimental Protocol: Cell Viability Assay (WST-8/MTT)

This protocol outlines a standard method for assessing the cytotoxic activity of a compound against cancer cell lines.

-

Cell Culture: Culture the desired cancer cell lines (e.g., LNCaP, HepG2) in appropriate media (e.g., DMEM or RPMI) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, under standard conditions (37°C, 5% CO2).

-

Cell Seeding: Seed the cells into 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of this compound (or other test compounds) in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for a specified period, typically 24 to 72 hours.

-

Viability Assessment:

-

For WST-8 Assay: Add 10 µL of WST-8 reagent to each well and incubate for 1-4 hours. The amount of formazan (B1609692) dye generated by cellular dehydrogenases is proportional to the number of living cells.

-

For MTT Assay: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours. The resulting formazan crystals are then dissolved in 150 µL of DMSO.

-

-

Data Acquisition: Measure the absorbance of the wells using a microplate reader at the appropriate wavelength (450 nm for WST-8, 570 nm for MTT).

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

Visualization: ERK/MAPK Signaling Pathway Inhibition

Studies on Buxifoliadine E, an acridone alkaloid from Atalantia monophylla, suggest that its anticancer effects are mediated through the inhibition of the ERK/MAPK signaling pathway. This pathway is crucial for cell proliferation and survival, making it a key target for cancer therapy. Inhibition of ERK leads to reduced expression of anti-apoptotic proteins like Mcl-1 and increased expression of pro-apoptotic proteins like Bax, ultimately inducing apoptosis.

References

Acridone alkaloids from Atalantia species

An In-depth Technical Guide to Acridone (B373769) Alkaloids from Atalantia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Atalantia, belonging to the Rutaceae family, comprises a group of evergreen citrus plants primarily found in Southeast Asia.[1] These plants are a rich reservoir of bioactive secondary metabolites, including coumarins, limonoids, terpenoids, and notably, acridone alkaloids.[1][2] Acridone alkaloids are a class of nitrogen-containing heterocyclic compounds built on the acridin-9(10H)-one scaffold. They have garnered significant attention from the scientific community due to their diverse and potent pharmacological activities, which include anti-cancer, anti-inflammatory, antimicrobial, antiviral, and neuroprotective effects.[3][4] This technical guide provides a comprehensive overview of the acridone alkaloids isolated from various Atalantia species, their biological activities supported by quantitative data, detailed experimental protocols for their study, and insights into their mechanisms of action.

Acridone Alkaloids Isolated from Atalantia Species

Several species of Atalantia have been phytochemically investigated, leading to the isolation and characterization of numerous acridone alkaloids. The primary species of interest include Atalantia monophylla, Atalantia buxifolia, and Atalantia ceylanica.

-

Atalantia monophylla : Often called "wild lemon," this species is a prolific source of acridone alkaloids. Compounds isolated from its roots and stems include N-methylatalaphylline, this compound, N-methylatalaphyllinine, atalaphyllinine, citrusinine-I, citrusinine II, buxifoliadine E, N-methylcyclothis compound A, glycosparvarine, and citruscridone.

-

Atalantia buxifolia : Research on this species has led to the identification of new and known acridone alkaloids from its branches and aerial parts, such as 3-methoxy-1,4,5-trihydroxy-10-methylacridone, 2,3-dimethoxy-1,4,5-trihydroxy-10-methylacridone, buxifoliadine, citrusinine-I, and N-methylthis compound.

-

Atalantia ceylanica : From the leaves of this species, researchers have isolated acridone alkaloids including 1,5-dihydroxy-3-methoxy-10-methyl-9(10H)-acridinone and 11-hydroxynoracronycine. Novel dimeric acridone alkaloids, atalanine (B1240179) and ataline, have also been reported.

Quantitative Data on Biological Activities

The pharmacological potential of acridone alkaloids from Atalantia is underscored by their potent activity in various bioassays. The following tables summarize the key quantitative data available.

Table 1: Cytotoxic and Antiviral Activities of Acridone Alkaloids from Atalantia Species

| Species | Compound | Biological Activity | Cell Line / Target | IC₅₀ Value (µM) | Reference(s) |

| A. buxifolia | Atalaphyllinine | Cytotoxicity | HepG2 (Human Liver Cancer) | 6.5 ± 0.0 | |

| A. buxifolia | 5-hydroxy-N-methylseverifoline | Antidengue Virus | DENV-2 | 5.3 ± 0.4 | |

| A. monophylla | Buxifoliadine E | Cytotoxicity | HepG2 (Human Liver Cancer) | 41.36 | |

| A. monophylla | Buxifoliadine E | Cytotoxicity | LNCaP (Human Prostate Cancer) | 43.10 | |

| A. monophylla | Buxifoliadine E | Cytotoxicity | HT29 (Human Colon Cancer) | 64.60 | |

| A. monophylla | Buxifoliadine E | Cytotoxicity | SH-SY5Y (Human Neuroblastoma) | 96.27 |

Table 2: Anti-inflammatory and Anti-allergic Activities of Acridone Alkaloids from Atalantia Species

| Species | Compound | Biological Activity | Assay / Model | IC₅₀ Value (µM) | Reference(s) |

| A. buxifolia | Unnamed Acridone (Compound 1) | Anti-inflammatory | Superoxide Anion Generation | 4.8 ± 0.7 | |

| A. monophylla | Buxifoliadine-E | Anti-allergic | RBL-2H3 cells (β-hexosaminidase release) | 6.1 | |

| A. monophylla | Citrusinine-I | Anti-allergic | RBL-2H3 cells (β-hexosaminidase release) | 18.7 | |

| A. monophylla | N-methylcyclo-atalaphylline-A | Anti-allergic | RBL-2H3 cells (β-hexosaminidase release) | 40.1 |

Table 3: Neuroprotective and Antioxidant Activities of Acridone Alkaloids from Atalantia monophylla

| Compound(s) | Biological Activity | Assay / Model | IC₅₀ Value (µM) | Reference(s) |

| 10 Acridones | Aβ₁₋₄₂ Aggregation Inhibition | Thioflavin T (ThT) fluorometric assay | 4.79 to 8.81 | |

| 10 Acridones | Antioxidant | ABTS Radical Scavenging | 19.98 to 79.58 |

*The 10 acridones tested were N-methylthis compound, this compound, N-methylatalaphyllinine, atalaphyllinine, N-methylcyclothis compound A, citrusinine I, citrusinine II, glycosparvarine, citruscridone, and buxifoliadine C.

Experimental Protocols

This section details the generalized methodologies for the isolation and biological evaluation of acridone alkaloids from Atalantia species, synthesized from published literature.

Protocol 1: General Extraction and Isolation

This protocol is based on the methods described for the isolation of compounds from Atalantia buxifolia.

-

Plant Material Preparation : Collect the desired plant parts (e.g., roots, stems, leaves) and air-dry them in the shade. Grind the dried material into a coarse powder.

-

Solvent Extraction : Extract the powdered plant material (e.g., 30 kg) exhaustively with a suitable solvent, such as 95% ethanol, under reflux for 2 hours. Repeat the extraction process to ensure maximum yield.

-

Concentration : Combine the extracts and remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract (e.g., 1.2 kg).

-

Solvent Partitioning (Fractionation) : Suspend the crude extract in water and sequentially partition it with solvents of increasing polarity, such as chloroform (B151607) (CHCl₃), ethyl acetate (B1210297) (EtOAc), and n-butanol (BuOH), to yield different fractions.

-

Chromatographic Purification : Subject the bioactive fraction (e.g., the CHCl₃-soluble fraction) to a series of chromatographic techniques.

-

Column Chromatography (CC) : Perform initial separation on a silica (B1680970) gel column using a gradient elution system (e.g., petroleum ether-acetone or chloroform-methanol).

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC) : Further purify the fractions obtained from CC to isolate individual compounds.

-

-

Structural Elucidation : Identify the structure of the purified compounds using modern spectroscopic methods, including Mass Spectrometry (MS), 1D NMR (¹H, ¹³C), and 2D NMR (COSY, HSQC, HMBC).

Protocol 2: Cytotoxicity Evaluation (WST-8 Assay)

This protocol is adapted from studies on acridone alkaloids from Atalantia monophylla.

-

Cell Culture : Culture human cancer cell lines (e.g., HepG2, LNCaP) in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding : Seed the cells into 96-well microplates at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment : Prepare stock solutions of the isolated acridone alkaloids in DMSO. Dilute the stock solutions with culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells with these concentrations and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Cell Viability Assessment : Add 10 µL of WST-8 (Water Soluble Tetrazolium salt) solution to each well and incubate for 1-2 hours.

-

Data Acquisition : Measure the absorbance of the formazan (B1609692) product at 450 nm using a microplate reader.

-

Calculation : Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol 3: Anti-allergic Activity (RBL-2H3 Degranulation Assay)

This protocol is based on the evaluation of compounds from Atalantia monophylla.

-

Cell Culture : Maintain Rat Basophilic Leukemia (RBL-2H3) cells in Eagle's Minimum Essential Medium (MEM) supplemented with 10% FBS.

-

Sensitization : Seed cells in a 24-well plate and sensitize them overnight with anti-dinitrophenyl (DNP) IgE.

-

Compound Treatment : Wash the cells with Siraganian buffer and then incubate them with various concentrations of the test compounds for 20 minutes at 37°C.

-

Antigen Challenge : Induce degranulation by adding DNP-bovine serum albumin (BSA) and incubate for another 20 minutes.

-

Enzyme Assay : Stop the reaction by placing the plate on ice. Transfer the supernatant to a new 96-well plate. Add p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate for β-hexosaminidase) and incubate for 1 hour. Stop the enzyme reaction by adding Na₂CO₃/NaHCO₃ buffer.

-

Data Analysis : Measure the absorbance at 405 nm. Calculate the percentage inhibition of β-hexosaminidase release compared to the control group and determine the IC₅₀ values.

Visualizations: Workflows and Signaling Pathways

General Workflow for Bioactive Compound Discovery

The process of identifying bioactive acridone alkaloids from Atalantia follows a systematic workflow from plant collection to final characterization.

Signaling Pathway: Buxifoliadine E-Induced Apoptosis

Studies on buxifoliadine E, an acridone alkaloid from Atalantia monophylla, have elucidated its mechanism of action in cancer cells. It has been shown to inhibit cell proliferation and induce apoptosis by modulating the ERK signaling pathway.

Conclusion and Future Directions

represent a class of natural products with significant therapeutic potential. The diverse biological activities, including potent cytotoxic, anti-inflammatory, and neuroprotective effects, make them promising candidates for drug discovery and development. The quantitative data summarized herein provide a strong basis for further investigation. Future research should focus on several key areas:

-

Mechanism of Action Studies : While the pathway for buxifoliadine E is partially understood, the mechanisms for other active alkaloids remain to be elucidated.

-

Pharmacokinetic and Toxicological Profiling : In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are necessary to evaluate the drug-likeness of these compounds.

-

Medicinal Chemistry Efforts : The acridone scaffold is amenable to chemical modification. Structure-activity relationship (SAR) studies could lead to the synthesis of novel derivatives with enhanced potency and selectivity.

-

Sustainable Sourcing : As these compounds are derived from natural sources, developing sustainable cultivation or synthetic biology approaches will be crucial for a stable supply chain.

This guide serves as a foundational resource for professionals aiming to harness the pharmacological potential of acridone alkaloids from the Atalantia genus.

References

Preliminary Insights into the Mechanism of Action of Atalaphylline: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Atalaphylline, a naturally occurring acridone (B373769) alkaloid isolated from the plant Atalantia monophylla, has garnered scientific interest for its diverse biological activities.[1][2][3] Preliminary studies suggest its potential as an antiproliferative, anti-inflammatory, anti-allergic, and neuroprotective agent.[4][5] This technical guide synthesizes the current understanding of this compound's mechanism of action, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated molecular pathways.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated cytotoxic effects against various cancer cell lines. While often studied alongside other acridone derivatives, its individual activity has been quantified. One study compared the cytotoxicity of ten acridone derivatives, with a focus on the more potent compound, buxifoliadine E, which was found to inhibit the ERK/MAPK signaling pathway. Although this compound was less potent in this specific study, the investigation into the MAPK/ERK pathway for a related compound provides a potential avenue for understanding the broader mechanism of acridone alkaloids. The ERK pathway is a critical regulator of cell proliferation, survival, and differentiation, making it a key target in cancer therapy.

Quantitative Data: Cytotoxicity

| Compound | Cell Line | Assay | Concentration | Result (Cell Viability %) | Reference |

| This compound | LNCaP (Prostate Cancer) | WST-8 | 100 µM | 48.32 | |

| N-methylthis compound | LNCaP (Prostate Cancer) | WST-8 | 100 µM | 33.07 |

Experimental Protocol: WST-8 Cytotoxicity Assay

The antiproliferative activity of this compound and related compounds was assessed using a WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt] assay.

-

Cell Culture: LNCaP human prostate cancer cells were cultured in appropriate media and conditions.

-

Seeding: Cells were seeded into 96-well plates at a specified density and allowed to adhere overnight.

-

Treatment: The following day, cells were treated with various concentrations of the test compounds (e.g., 100 µM this compound) or vehicle control.

-

Incubation: The plates were incubated for a defined period (e.g., 24 hours).

-

WST-8 Addition: After incubation, WST-8 solution was added to each well.

-

Measurement: The plates were incubated for an additional 1-4 hours, and the absorbance was measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: Cell viability was calculated as a percentage relative to the vehicle-treated control cells.

Visualizing the Potential Signaling Pathway

Neuroprotective Effects: Acetylcholinesterase Inhibition

In the context of Alzheimer's disease, this compound has been investigated for its ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). A decline in acetylcholine levels is a key feature of Alzheimer's disease. This compound demonstrated moderate inhibitory activity against AChE.

Quantitative Data: AChE Inhibition

| Compound | IC50 (µM) | Reference |

| This compound | 49.33 ± 2.65 | |

| Tacrine (Reference) | 0.04 ± 0.01 |

Experimental Protocol: Modified Ellman's Method for AChE Inhibition

The AChE inhibitory activity was determined using a modified spectrophotometric method developed by Ellman et al.

-

Reagents: Acetylthiocholine (B1193921) iodide (ATCI), 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB), and electric eel AChE.

-

Reaction Mixture: A solution containing the test compound (this compound) at various concentrations, AChE, and DTNB in a phosphate (B84403) buffer (pH 8.0) is prepared.

-

Initiation: The reaction is initiated by the addition of the substrate, ATCI.

-

Measurement: The hydrolysis of acetylthiocholine is monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 405 nm for a set period (e.g., 5 minutes).

-

Kinetic Analysis: To determine the type of inhibition, the assay is performed with varying concentrations of both the inhibitor and the substrate. The data is then plotted using a Lineweaver-Burk plot.

-

IC50 Calculation: The concentration of the inhibitor that causes 50% inhibition of AChE activity (IC50) is calculated from the dose-response curve.

Visualizing the Proposed Inhibition Mechanism

Anti-Allergic Activity

This compound has also been evaluated for its potential anti-allergic effects. A study investigating acridone alkaloids from Atalantia monophylla tested their ability to inhibit the release of β-hexosaminidase from RBL-2H3 cells, a common model for mast cell degranulation in allergic reactions. While other related compounds like buxifoliadine-E showed more potent activity, this compound was included in the screening.

Quantitative Data: Anti-Allergic Activity

While this compound was tested, specific IC50 values were reported for the more active compounds, indicating that this compound's activity was not as significant in this assay. For context, the IC50 values for the active compounds are provided below.

| Compound | IC50 (µM) | Reference |

| Buxifoliadine-E | 6.1 | |

| Citrusinine-I | 18.7 | |

| N-methylcyclo-atalaphylline-A | 40.1 |

Experimental Protocol: RBL-2H3 Cell-Based Assay

The anti-allergic activity was assessed by measuring the inhibition of antigen-induced degranulation in rat basophilic leukemia (RBL-2H3) cells.

-

Cell Culture: RBL-2H3 cells are maintained in appropriate culture media.

-

Sensitization: Cells are sensitized overnight with anti-dinitrophenyl (DNP) IgE.

-

Washing: The cells are washed to remove unbound IgE.

-

Treatment: Cells are pre-incubated with the test compounds (including this compound) for a specific duration.

-

Antigen Challenge: Degranulation is induced by challenging the cells with DNP-human serum albumin (HSA).

-

Quantification of Degranulation: The release of β-hexosaminidase into the supernatant is measured colorimetrically. The supernatant is incubated with a substrate (p-nitrophenyl-N-acetyl-β-D-glucosaminide), and the absorbance is read.

-

Data Analysis: The inhibitory activity is calculated as the percentage reduction in β-hexosaminidase release compared to the control.

Visualizing the Experimental Workflow

Conclusion

The preliminary studies on this compound indicate a compound with multiple potential therapeutic actions. Its mechanism of action appears to be multifaceted, involving the inhibition of key enzymes like acetylcholinesterase and potential modulation of critical signaling pathways such as the ERK/MAPK cascade. The data presented herein, while not exhaustive, provides a foundational understanding for researchers and drug development professionals. Further in-depth studies are required to fully elucidate the specific molecular targets and pathways through which this compound exerts its biological effects, which will be crucial for its potential development as a therapeutic agent.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Acridone Derivatives from Atalantia monophyla Inhibited Cancer Cell Proliferation through ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multi-Target Actions of Acridones from Atalantia monophylla towards Alzheimer’s Pathogenesis and Their Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Atalaphylline

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Atalaphylline, a natural acridone (B373769) alkaloid isolated from Atalantia monophylla.[1][2] The described methodology is intended for researchers, scientists, and professionals in the field of drug development and cancer research. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to assess cell viability.[3][4]

Introduction

This compound has demonstrated cytotoxic effects against various cancer cell lines. Research has shown its selective cytotoxicity against the MOLT-3 cell line. This document outlines the necessary steps to quantify the cytotoxic potential of this compound, enabling the determination of key parameters such as the IC50 (half-maximal inhibitory concentration) value. The protocol is based on standard cell viability assays and can be adapted for different cell lines and experimental conditions.

Data Presentation

The cytotoxic activity of this compound and related acridone alkaloids is typically quantified by their IC50 values. The following table summarizes reported cytotoxic activity for this compound.

| Compound | Cell Line | Assay | IC50 (µM) |

| This compound | MOLT-3 | Not Specified | 8.0 |

| Buxifoliadine E | HepG2 | WST-8 | 41.36 |

| Buxifoliadine E | LNCaP | WST-8 | 43.10 |

| Buxifoliadine E | HT29 | WST-8 | 64.60 |

| Buxifoliadine E | SH-SY5Y | WST-8 | 96.27 |

Note: Data for Buxifoliadine E, an acridone alkaloid from the same plant, is included for comparative purposes as its cytotoxic mechanism via the ERK pathway has been investigated.

Experimental Protocols

This section provides a detailed protocol for the MTT assay to determine the cytotoxicity of this compound.

3.1. Materials

-

This compound (stock solution prepared in DMSO)

-

Human cancer cell line (e.g., MOLT-3, LNCaP, HepG2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS, 1% penicillin-streptomycin)

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

3.2. Cell Seeding

-

Culture the selected cancer cell line in appropriate complete medium until approximately 80% confluent.

-

Harvest the cells using trypsinization (for adherent cells) or by centrifugation (for suspension cells).

-

Perform a cell count using a hemocytometer or automated cell counter to determine the cell density.

-

Dilute the cell suspension in complete medium to the desired seeding density (e.g., 5 x 10³ to 1 x 10⁴ cells/well).

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment and recovery.

3.3. Compound Treatment

-

Prepare a stock solution of this compound in DMSO.

-

On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations.

-

After the 24-hour incubation period, carefully remove the medium from the wells.

-

Add 100 µL of the medium containing the different concentrations of this compound to the respective wells.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control (cells in medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

3.4. MTT Assay

-

Following the treatment incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

3.5. Data Analysis

-

Subtract the absorbance of the blank wells (medium with MTT and DMSO only) from the absorbance of all other wells.

-

Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

4.1. Experimental Workflow

Caption: Workflow for the in vitro cytotoxicity assay of this compound using the MTT method.

4.2. Potential Signaling Pathway

While the specific signaling pathway for this compound is not fully elucidated, related acridone alkaloids from Atalantia monophylla, such as Buxifoliadine E, have been shown to induce cytotoxicity through the ERK pathway.

Caption: Postulated inhibitory effect of this compound on the ERK signaling pathway, leading to decreased proliferation and induced apoptosis.

References

- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potential anti-allergic acridone alkaloids from the roots of Atalantia monophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Application Notes and Protocols: Measuring Atalaphylline's Effect on Cancer Cell Line Proliferation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atalaphylline, a naturally occurring acridone (B373769) alkaloid isolated from plants of the Atalantia genus, has garnered interest for its potential antiproliferative properties.[1] Acridone alkaloids represent a class of compounds with diverse biological activities, and their efficacy against various cancer cell lines is an active area of research. These application notes provide a comprehensive overview of the methodologies used to evaluate the effect of this compound on cancer cell proliferation, including detailed experimental protocols and data interpretation guidelines. While direct and extensive quantitative data for this compound is limited, this document leverages findings from closely related acridone alkaloids, such as buxifoliadine E, to illustrate the expected mechanistic pathways and experimental outcomes.[2]

Data Presentation

The effective evaluation of a potential anticancer compound necessitates the systematic collection and clear presentation of quantitative data. The following tables provide a template for summarizing the cytotoxic and mechanistic effects of this compound.

Table 1: Cytotoxicity of this compound and a Related Acridone Alkaloid (Buxifoliadine E) on Various Cancer Cell Lines.

| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Reference |

| This compound | LNCaP | Prostate Cancer | 24 | >100* | [2] |

| Buxifoliadine E | LNCaP | Prostate Cancer | 24 | 43.10 | |

| HepG2 | Liver Cancer | 24 | 41.36 | ||

| HT29 | Colorectal Cancer | 24 | 64.60 | ||

| SH-SY5Y | Neuroblastoma | 24 | 96.27 |

*Note: At a concentration of 100 µM, this compound resulted in 48.32% cell viability in LNCaP cells, suggesting an IC50 value greater than 100 µM under the tested conditions.

Table 2: Effect of Buxifoliadine E on Apoptosis-Related Protein Expression in HepG2 Cells.

| Target Protein | Treatment | Fold Change (vs. Control) | Reference |

| Bax | Buxifoliadine E | Increased | |

| Bcl-2 | Buxifoliadine E | Decreased | |

| Cleaved Caspase-3 | Buxifoliadine E | Increased |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the key signaling pathways potentially modulated by this compound and the experimental workflows for its characterization.

Experimental Protocols

Cell Proliferation (MTT) Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in complete medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and an untreated control.

-

Incubate the plate for 24, 48, or 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

DNA Synthesis (BrdU) Assay

This immunoassay detects the incorporation of 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, into newly synthesized DNA.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

96-well plates

-

BrdU labeling solution

-

Fixing/denaturing solution

-

Anti-BrdU antibody (HRP-conjugated)

-

TMB substrate

-

Stop solution

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate and treat with this compound as described in the MTT assay protocol.

-

Towards the end of the treatment period, add BrdU labeling solution to each well and incubate for 2-4 hours.

-

Remove the medium, and fix and denature the cells according to the manufacturer's protocol.

-

Add the anti-BrdU antibody and incubate for 1-2 hours.

-

Wash the wells and add the TMB substrate.

-

After a short incubation, add the stop solution and measure the absorbance at 450 nm.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

Phosphate-buffered saline (PBS)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Seed cells in 6-well plates and treat with this compound for 24 or 48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.

-

Store the fixed cells at -20°C for at least 2 hours.

-

Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence.

Western Blot Analysis of Signaling Proteins

This method is used to detect and quantify specific proteins involved in signaling pathways.

Materials:

-

Cancer cell lines

-

This compound

-

6-well plates

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

-

Chemiluminescence imaging system

Protocol:

-

Seed cells in 6-well plates and treat with this compound.

-

Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control like β-actin.

Conclusion

The provided protocols and application notes serve as a comprehensive guide for researchers investigating the anticancer properties of this compound. While direct evidence for this compound's specific molecular targets is still emerging, the methodologies outlined here, in conjunction with the data from related acridone alkaloids, provide a robust framework for its characterization. Future studies should focus on generating specific IC50 values for this compound across a broader range of cancer cell lines and confirming its effects on the ERK signaling pathway and apoptosis induction through rigorous experimentation.

References

Application Notes and Protocols for Evaluating the Anti-inflammatory Potential of Atalaphylline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atalaphylline, an acridone (B373769) alkaloid isolated from the plant Atalantia monophylla, belongs to a class of compounds that have garnered scientific interest for their diverse biological activities. While extracts of Atalantia monophylla have demonstrated anti-inflammatory properties in preclinical models, specific data on the anti-inflammatory mechanisms of purified this compound are not yet extensively documented in scientific literature.[1][2][3][4] These application notes provide a comprehensive set of protocols for researchers to investigate the potential anti-inflammatory effects of this compound, based on established assays and hypothetical mechanisms common to other anti-inflammatory alkaloids.[5]

The protocols outlined below describe the use of lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a widely accepted in vitro model for studying inflammation. These assays will enable the quantification of key inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Furthermore, we propose a hypothetical signaling pathway through which this compound may exert its anti-inflammatory effects, focusing on the inhibition of the NF-κB and MAPK signaling cascades, which are central regulators of the inflammatory response.

Hypothetical Mechanism of Action

Many natural anti-inflammatory compounds function by inhibiting the activation of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. These pathways, when activated by inflammatory stimuli like LPS, lead to the transcription of genes encoding pro-inflammatory enzymes (e.g., iNOS and COX-2) and cytokines (e.g., TNF-α and IL-6). We hypothesize that this compound may interfere with these pathways, leading to a reduction in the production of these inflammatory mediators.

Caption: Hypothetical signaling pathway for this compound's anti-inflammatory action.

Experimental Protocols

The following protocols provide a framework for assessing the anti-inflammatory activity of this compound in vitro.

Cell Culture and Maintenance

-

Cell Line: RAW 264.7 (murine macrophage cell line).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Passage cells every 2-3 days when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay)

It is crucial to determine the non-toxic concentration range of this compound before proceeding with anti-inflammatory assays.

-

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO, final concentration <0.1%) for 24 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control group. Use non-toxic concentrations for subsequent experiments.

-

Measurement of Nitric Oxide (NO) Production (Griess Assay)

-

Protocol:

-

Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10^5 cells/well and incubate for 24 hours.

-

Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.

-

Measurement of Prostaglandin E2 (PGE2) Production (ELISA)

-

Protocol:

-

Follow steps 1-4 from the NO production protocol.

-

Quantify the concentration of PGE2 in the cell culture supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.

-

Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) (ELISA)

-

Protocol:

-

Follow steps 1-4 from the NO production protocol.

-

Quantify the concentrations of TNF-α and IL-6 in the cell culture supernatant using commercial ELISA kits for each cytokine, following the manufacturer's instructions.

-

Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

-

Protocol:

-

Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10^6 cells/well and incubate for 24 hours.

-

Pre-treat with this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS/COX-2).

-

Lyse the cells and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, and a loading control (e.g., β-actin or GAPDH).

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software.

-

Caption: Experimental workflow for assessing this compound's anti-inflammatory effects.

Data Presentation

The quantitative data obtained from the aforementioned assays should be summarized in a clear and structured format for easy comparison. Below is a template for data presentation.

Table 1: Hypothetical Effects of this compound on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | Viability (%) | NO (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 100 ± 5 | 1.2 ± 0.3 | 50 ± 10 | 80 ± 15 | 100 ± 20 |

| LPS (1 µg/mL) | 98 ± 4 | 25.6 ± 2.1 | 850 ± 50 | 2500 ± 200 | 3500 ± 300 |

| LPS + this compound (10 µM) | 97 ± 5 | 15.3 ± 1.5 | 520 ± 40 | 1600 ± 150 | 2100 ± 250 |

| LPS + this compound (25 µM) | 95 ± 6 | 8.1 ± 0.9 | 280 ± 30 | 950 ± 100 | 1200 ± 150 |

| LPS + Dexamethasone (10 µM) | 99 ± 4 | 5.4 ± 0.6 | 150 ± 20 | 600 ± 80 | 800 ± 100 |

Values are presented as mean ± SD. Data is hypothetical and for illustrative purposes only. *p < 0.05, **p < 0.01 compared to the LPS-treated group.

Table 2: Hypothetical Effects of this compound on Protein Expression in LPS-Stimulated RAW 264.7 Cells

| Treatment Group | iNOS (relative density) | COX-2 (relative density) | p-p65/p65 (ratio) | p-IκBα/IκBα (ratio) |

| Control | 0.05 ± 0.01 | 0.08 ± 0.02 | 0.1 ± 0.02 | 0.1 ± 0.03 |

| LPS (1 µg/mL) | 1.00 ± 0.10 | 1.00 ± 0.12 | 1.00 ± 0.11 | 1.00 ± 0.13 |

| LPS + this compound (25 µM) | 0.45 ± 0.05 | 0.52 ± 0.06 | 0.48 ± 0.05 | 0.55 ± 0.07 |

| LPS + Dexamethasone (10 µM) | 0.21 ± 0.03 | 0.25 ± 0.04 | 0.28 ± 0.04 | 0.32 ± 0.05 |

Values are presented as mean ± SD relative to the LPS-treated group. Data is hypothetical and for illustrative purposes only. **p < 0.01 compared to the LPS-treated group.

Conclusion

These application notes provide a robust framework for the initial in vitro evaluation of this compound as a potential anti-inflammatory agent. The successful completion of these assays will elucidate its efficacy in mitigating inflammatory responses and provide insights into its potential mechanism of action. Positive results from these studies would warrant further investigation in more complex in vivo models of inflammation.

References

- 1. KEGG PATHWAY Database [genome.jp]

- 2. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of natural anti-inflammatory alkaloids: Potential leads for the drug discovery for the treatment of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of natural products on inhibition of inducible cyclooxygenase (COX-2) and nitric oxide synthase (iNOS) in cultured mouse macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of RAW264.7 macrophage by Exopolysaccharide from Aphanothece halaphytica (EPSAH) and the underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing Atalaphylline in Aromatase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction